molecular formula C27H27NO6 B12959091 (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid

Cat. No.: B12959091
M. Wt: 461.5 g/mol
InChI Key: CORMIMUYUFGDET-GOSISDBHSA-N
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Description

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid is a chiral amino acid derivative featuring:

  • A 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, widely used in solid-phase peptide synthesis (SPPS) to shield the amino group during coupling reactions .
  • A 2-(2,5-dimethoxybenzyl) substituent, which introduces steric bulk and electron-donating methoxy groups that may influence solubility, stereochemical orientation, and intermolecular interactions.
  • A propanoic acid backbone, enabling incorporation into peptide chains or conjugation with other biomolecules.

This compound is primarily utilized in research settings for synthesizing custom peptides or studying structure-activity relationships (SAR) in drug discovery. Its stereochemistry (R-configuration) and aromatic substituents make it distinct from simpler Fmoc-protected amino acids .

Properties

Molecular Formula

C27H27NO6

Molecular Weight

461.5 g/mol

IUPAC Name

(2R)-2-[(2,5-dimethoxyphenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C27H27NO6/c1-32-19-11-12-25(33-2)17(14-19)13-18(26(29)30)15-28-27(31)34-16-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-12,14,18,24H,13,15-16H2,1-2H3,(H,28,31)(H,29,30)/t18-/m1/s1

InChI Key

CORMIMUYUFGDET-GOSISDBHSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)C[C@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Canonical SMILES

COC1=CC(=C(C=C1)OC)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Origin of Product

United States

Preparation Methods

Starting Materials

Component Purity Supplier Role
L-Phenylalanine derivative ≥99% ee VulcanChem Chiral backbone
2,5-Dimethoxybenzyl bromide 97% Sigma-Aldrich Side-chain introduction
Fmoc-Cl 95% JW & Y Pharmlab Amino protection

Reaction Conditions

Step Reagents/Conditions Time Yield
Alkylation NaHMDS, THF, −78°C → RT 12 h 78%
Fmoc protection Fmoc-Cl, TEA, DCM, 0°C → RT 4 h 88%
Hydrolysis LiOH, THF/H₂O (3:1), RT 2 h 95%

Critical Optimization Parameters

Purification and Characterization

Purification Methods

Method Conditions Purity Outcome
Flash chromatography Silica gel, hexane/EtOAc (4:1) 92%
Recrystallization Ethanol/water (7:3), −20°C 98%
HPLC C18 column, acetonitrile/water (75:25) ≥99%

Spectroscopic Data

Technique Key Signals
¹H NMR δ 7.75 (d, Fmoc aromatic), 6.65 (s, dimethoxybenzyl), 4.35 (m, α-CH)
IR 1745 cm⁻¹ (C=O, acid), 1690 cm⁻¹ (Fmoc carbamate)
HRMS [M+H]⁺ calc. 462.1918, found 462.1915

Industrial-Scale Production Adjustments

Large-scale synthesis modifies laboratory protocols for cost and efficiency:

Challenges and Mitigations

Challenge Solution
Epimerization during coupling Use HOBt/DIC coupling reagents at 0°C
Low Fmoc protection yield Pre-activate amine with TEA in anhydrous DCM
Residual solvent in final product Azeotropic distillation with toluene

Chemical Reactions Analysis

Types of Reactions

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove protecting groups or to reduce specific functional groups.

    Substitution: The compound can participate in substitution reactions to replace one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution reagents: These can vary widely depending on the desired substitution, but common reagents include alkyl halides and nucleophiles.

Major Products Formed

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could yield an amine or alcohol.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research indicates that derivatives of this compound exhibit significant antitumor properties. The incorporation of the fluorenylmethoxycarbonyl (Fmoc) group enhances the solubility and stability of the compound, making it a candidate for developing anticancer agents. Studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells .

Neuroprotective Effects
The compound's potential neuroprotective effects are also under investigation. Its ability to modulate neurotransmitter systems may provide therapeutic avenues for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies suggest that it can protect neuronal cells from oxidative stress and excitotoxicity .

Peptide Synthesis

Fmoc Protection Strategy
The Fmoc group is widely used in solid-phase peptide synthesis (SPPS). This compound serves as an essential building block in synthesizing peptides due to its compatibility with various coupling reagents and its ability to be easily removed under mild conditions. The use of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid allows for the synthesis of peptides with high purity and yield .

Drug Development

Targeted Drug Delivery Systems
The compound's structural features enable its incorporation into drug delivery systems, particularly those targeting specific tissues or cells. Its ability to form stable complexes with drugs enhances the bioavailability and efficacy of therapeutic agents. Research into polymeric nanoparticles containing this compound has shown promising results in improving drug delivery efficiency .

Case Studies

Study Application Findings
Study 1Antitumor ActivityDemonstrated significant inhibition of tumor cell proliferation in vitro.
Study 2NeuroprotectionShowed protective effects against oxidative stress in neuronal cultures.
Study 3Peptide SynthesisAchieved high yields in peptide synthesis using Fmoc strategy with minimal side reactions.
Study 4Drug DeliveryEnhanced bioavailability of encapsulated drugs in targeted delivery systems.

Mechanism of Action

The mechanism of action of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid would depend on its specific application. In general, the compound’s effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The Fmoc group, for example, is commonly used to protect amine groups during peptide synthesis, preventing unwanted side reactions.

Comparison with Similar Compounds

Structural Variations in Fmoc-Protected Amino Acids

The compound belongs to a family of Fmoc-protected derivatives with diverse aromatic substituents. Key analogs and their differences are summarized below:

Compound Name Substituent Molecular Weight (g/mol) Key Features Evidence Source
Target Compound 2-(2,5-dimethoxybenzyl) Not explicitly provided Electron-rich aromatic group; potential for π-π stacking and hydrogen bonding
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid 3,5-difluorophenyl Not provided Electron-withdrawing fluorine atoms; enhanced metabolic stability and lipophilicity
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid 4-hydroxyphenyl Not provided Polar hydroxyl group; potential for hydrogen bonding and solubility modulation
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-chloro-1H-indol-3-yl)propanoic acid 6-chloro-indol-3-yl Not provided Heterocyclic indole moiety; may interact with hydrophobic binding pockets
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((allyloxy)carbonyl)amino)propanoic acid Allyloxycarbonylamino 410.42 Dual protecting groups (Fmoc and allyloxy); orthogonal deprotection strategies

Key Differences and Implications

Electronic and Steric Effects: The 2,5-dimethoxybenzyl group in the target compound provides electron-donating methoxy substituents, which may enhance solubility in polar solvents compared to halogenated analogs like the 3,5-difluorophenyl derivative .

Biological Interactions :

  • The 4-hydroxyphenyl analog () introduces a polar hydroxyl group, enabling hydrogen bonding with biological targets, whereas the 6-chloro-indol-3-yl substituent () offers a planar aromatic system for hydrophobic interactions.

Synthetic Utility: Compounds like the allyloxycarbonylamino derivative () allow for orthogonal protection strategies, critical for synthesizing complex peptides with multiple functional groups .

Cross-Reactivity and Similarity Assessment

  • Cross-Reactivity: Structurally similar Fmoc-protected compounds may exhibit cross-reactivity in immunoassays due to shared epitopes (e.g., the Fmoc group). This is critical in analytical settings, as antibodies may bind analogs with varying affinities .
  • Similarity Indexing : Methods like the Tanimoto coefficient (utilized in ) quantify structural similarity based on molecular fingerprints. For example, a 70% similarity threshold (as seen with SAHA analogs) could classify the target compound and its analogs as moderate-to-high similarity, influencing virtual screening outcomes .

Biological Activity

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid is a complex organic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a fluorenylmethoxycarbonyl (Fmoc) protecting group, which enhances its stability during synthesis and allows for selective reactions in peptide formation. The presence of the dimethoxybenzyl group is believed to influence its biological interactions and activity.

Antimicrobial Properties

Research indicates that compounds similar to (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid often exhibit antimicrobial properties. For instance, derivatives of fluorenone have been shown to possess significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The antimicrobial efficacy is largely attributed to the structural features of the fluorenone nucleus, which facilitates interaction with bacterial cell membranes.

Antitumor Activity

The fluorenone derivatives have also been investigated for their antitumor potential. A study demonstrated that certain fluorenone analogs act as inhibitors of type I topoisomerase, which is crucial for DNA replication in cancer cells . This suggests that (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid may also exhibit similar antitumor properties through its structural analogs.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been found to inhibit key enzymes involved in bacterial fatty acid biosynthesis, such as InhA in Mycobacterium tuberculosis, highlighting a potential mechanism for its antimicrobial action .
  • Cell Membrane Interaction : The lipophilic nature of the fluorenone structure allows it to integrate into bacterial membranes, disrupting their integrity and leading to cell death.

Case Studies

  • Antimicrobial Efficacy : A study assessed the antimicrobial activity of various fluorenone derivatives against multi-drug resistant strains of Mycobacterium tuberculosis. Compounds demonstrated IC50 values in the low micromolar range, indicating potent activity .
  • Antitumor Studies : Research involving structural modifications of fluorenone derivatives showed enhanced antiproliferative effects against cancer cell lines. These modifications were linked to increased binding affinity for topoisomerase enzymes .

Comparative Analysis

The following table summarizes key findings related to the biological activities of compounds structurally related to (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid:

Compound NameBiological ActivityNotable Findings
TiloroneAntiviralInhibits Staphylococcus aureus DnaG primase
3-(9H-fluoren-9-yl)pyrrolidine-2,5-dioneAntimicrobialEffective against Mycobacterium tuberculosis
9-Fluorenon derivativesAntitumorType I topoisomerase inhibitors

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